Gilvocarcin V

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

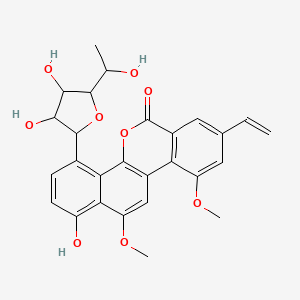

ギルボカルシンVは、グラム陽性菌に対して活性を示す抗腫瘍剤および抗生物質です。それは、Streptomyces griseoflavusおよび他のStreptomyces種によって産生されます。 この化合物は、C27H26O9の分子式を持ち、DNA合成の強力な阻害で知られています .

準備方法

合成経路と反応条件: ギルボカルシンVの全合成には、酸化転位、C-グリコシル化、およびビニル側鎖の生成を含むいくつかの重要なステップが含まれます。 これらのステップは、化合物の生物活性に寄与する構造要素にとって重要です .

工業的生産方法: ギルボカルシンVは通常、Streptomyces griseoflavusを含む発酵プロセスによって製造されます。 この細菌は、化合物の収量を最適化するために特定の条件下で培養されます .

化学反応の分析

反応の種類: ギルボカルシンVは、DNAとインターカレーションしたときに光付加反応を含むさまざまな化学反応を起こします。 これには、UV光下でギルボカルシンVのビニル部分とDNA中のチミン残基との間の共有結合の形成が含まれます .

一般的な試薬と条件:

酸化: 過酸化水素などの酸化剤を使用します。

還元: 通常、水素化ホウ素ナトリウムなどの還元剤を使用します。

置換: 反応条件に応じて、求核試薬または求電子試薬を使用します。

主要な生成物: これらの反応から生成される主な生成物には、DNA付加体と架橋されたDNA-タンパク質複合体があります .

4. 科学研究の応用

ギルボカルシンVは、幅広い科学研究用途を持っています。

化学: DNAインターカレーションと光付加反応を研究するためのモデル化合物として使用されます。

生物学: DNA合成と細胞周期調節への影響が調べられています。

医学: DNA合成を阻害し、DNA-タンパク質架橋を誘導する能力により、潜在的な抗腫瘍剤として研究されています。

科学的研究の応用

Antitumor Activity

Mechanism of Action

Gilvocarcin V exhibits remarkable antitumor properties, primarily through its ability to intercalate with DNA. This intercalation disrupts DNA replication and transcription processes, leading to cell death. The compound is particularly effective when activated by ultraviolet (UV) light, which enhances its binding affinity to DNA and promotes the formation of DNA adducts . Studies have shown that this compound binds more efficiently to specific DNA sequences under UV light conditions, facilitating its role as a targeted therapeutic agent .

Clinical Relevance

The low toxicity profile of this compound makes it a promising candidate for cancer therapy. It demonstrates effective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia), with minimal side effects observed in normal cells . Ongoing research aims to elucidate the precise molecular mechanisms behind its antitumor activity, which could lead to the development of novel anticancer therapies based on its structure.

Antibiotic Properties

Broad-Spectrum Antimicrobial Activity

this compound has shown potent antimicrobial effects against a range of bacterial strains, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis . The compound's efficacy at low concentrations highlights its potential as an antibiotic in clinical settings.

Development of Analogues

Research into the biosynthesis of this compound has led to the creation of various analogues with enhanced antimicrobial properties. For instance, derivatives such as d-olivosyl-gilvocarcin have demonstrated comparable or improved activity against resistant bacterial strains . This ongoing exploration into structural modifications aims to optimize the therapeutic potential of Gilvocarcin-type antibiotics.

Molecular Biology Applications

Gene Cluster Studies

The gilvocarcin gene cluster has been identified and characterized, providing insights into the biosynthetic pathways involved in producing this compound. Understanding this gene cluster allows researchers to manipulate microbial production systems for enhanced yields or the creation of new compounds with desired properties . This knowledge is crucial for advancing combinatorial biosynthesis techniques aimed at generating novel polyketide-type compounds.

Cross-Linking Studies

this compound's ability to cross-link proteins and DNA upon UV activation has made it a valuable tool in molecular biology research. It can be used to study protein-DNA interactions and the dynamics of chromatin structure due to its selective cross-linking with histone proteins like H3 . This application is particularly relevant in understanding gene regulation mechanisms and the role of histones in epigenetic modifications.

Summary

This compound stands out as a multifaceted compound with significant applications in cancer treatment, antibiotic development, and molecular biology research. Its unique properties not only contribute to its effectiveness as an antitumor agent but also facilitate advancements in synthetic biology and drug development. Continued research is essential to fully exploit its potential and uncover new therapeutic avenues.

| Application Area | Key Findings |

|---|---|

| Antitumor Activity | Effective against various cancer cell lines; low toxicity; enhanced efficacy under UV light. |

| Antibiotic Properties | Broad-spectrum activity; potential for developing resistant strain treatments through analogues. |

| Molecular Biology | Useful for studying protein-DNA interactions; insights into biosynthetic pathways for new drug development. |

作用機序

ギルボカルシンVは、主にDNA合成の阻害を通じて効果を発揮します。それは、近紫外線または可視光によって光活性化されると、ヒストンH3とヒートショックタンパク質GRP78のDNAへの選択的架橋を促進します。 これにより、DNA付加体の形成とDNA複製の中断が起こります .

類似化合物:

ポリカルシンV: 最近発見されたギルボカルシン型天然物で、顕著な細胞毒性を示します。

ギルボカルシンMおよびE: 発色団にビニル基ではなく脂肪族残基を持つギルボカルシンVのバリアント

独自性: ギルボカルシンVは、強力なDNAインターカレーション特性とUV光下でDNAと共有結合を形成する能力により、ユニークです。 これにより、他の同様の化合物と比較して、全体的な毒性が低い強力な抗腫瘍剤となります .

類似化合物との比較

Polycarcin V: A recently isolated gilvocarcin-type natural product with significant cytotoxicity.

Gilvocarcin M and E: Variants of Gilvocarcin V that bear aliphatic residues instead of a vinyl group at the chromophore

Uniqueness: this compound is unique due to its strong DNA intercalation properties and its ability to form covalent bonds with DNA under UV light. This makes it a potent antitumor agent with low overall toxicity compared to other similar compounds .

特性

CAS番号 |

77879-90-4 |

|---|---|

分子式 |

C27H26O9 |

分子量 |

494.5 g/mol |

IUPAC名 |

8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]naphtho[1,2-c]isochromen-6-one |

InChI |

InChI=1S/C27H26O9/c1-5-12-8-15-19(17(9-12)33-3)14-10-18(34-4)21-16(28)7-6-13(20(21)25(14)36-27(15)32)26-24(31)23(30)22(29)11(2)35-26/h5-11,22-24,26,28-31H,1H2,2-4H3/t11-,22+,23+,24-,26-/m1/s1 |

InChIキー |

MSXWAMODDZJPTG-QGZLGSDISA-N |

SMILES |

CC(C1C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O |

異性体SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O |

外観 |

Solid powder |

Key on ui other cas no. |

77879-90-4 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2064A 4-fucofuranose-1-hydroxy-10,12-dimethoxy-8-vinyl-6H-benz(d)naphtho(1,2b)pyran-6-one gilvocarcin V |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。